(S)-4-Fluoro-3-phenoxybenzaldehyde-cyanhydrine
Overview
Description
(S)-4-Fluoro-3-phenoxybenzaldehyde-cyanhydrine, also known as this compound, is a useful research compound. Its molecular formula is C14H10FNO2 and its molecular weight is 243.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Analysis
Synthesis of 4-Fluoro-3-phenoxybenzaldehyde : This compound is synthesized through a series of chemical reactions starting from 4-fluoro-3-phenoxytoluene, which is chlorinated and then reacted to produce 4-Fluoro-3-phenoxybenzaldehyde with a high purity. This process demonstrates the compound's versatility as an intermediate in organic synthesis (Zhao Wenxian et al., 2005).
Detection in Honey Samples : A method using ultrasonically assisted extraction and gas chromatography for the sensitive detection of 4-fluoro-3-phenoxybenzaldehyde cyanohydrin and its related compounds in honey samples was developed, showcasing its importance in food safety and chemical analysis (Jinhui Zhou et al., 2007).
Biochemical Applications
Insecticidal Activity : Certain derivatives containing the phenoxyfluorophenyl group, synthesized from 4-Fluoro-3-phenoxybenzaldehyde, exhibit low insecticidal activity against crop pests, indicating potential agricultural applications (T. Mohan et al., 2004).
Anticancer Research : Fluorinated analogues of combretastatin A-4, synthesized using fluorinated benzaldehydes, including derivatives of 4-Fluoro-3-phenoxybenzaldehyde, have been studied for their anticancer properties, showing the potential of these compounds in medical research (N. Lawrence et al., 2003).
Enzymatic Studies
Hydroxynitrile Lyase Catalysis : The enzyme hydroxynitrile lyase from Manihot esculenta has been used in catalysis with various aromatic aldehydes including 4-Fluoro-3-phenoxybenzaldehyde to yield cyanohydrins, demonstrating the compound's role in biotechnological applications (H. Bühler et al., 2003).
Material Science
Conductive Polymers : Research into bis-aldehyde monomers, including derivatives of 4-Fluoro-3-phenoxybenzaldehyde, for the synthesis of electrically conductive polyazomethines has been conducted, illustrating its utility in creating new materials for electronic applications (A. Hafeez et al., 2019).
Analytical Chemistry
Fluoride Detection : Studies on HBT-based chemosensors for fluoride detection have utilized compounds including 4-Fluoro-3-phenoxybenzaldehyde, highlighting its application in environmental monitoring and analytical chemistry (Shudi Liu et al., 2015).
Properties
IUPAC Name |
(2S)-2-(4-fluoro-3-phenoxyphenyl)-2-hydroxyacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO2/c15-12-7-6-10(13(17)9-16)8-14(12)18-11-4-2-1-3-5-11/h1-8,13,17H/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIOXXUKFQPTJS-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(C#N)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)[C@@H](C#N)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510254 | |
Record name | (2S)-(4-Fluoro-3-phenoxyphenyl)(hydroxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81496-30-2 | |
Record name | (2S)-(4-Fluoro-3-phenoxyphenyl)(hydroxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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